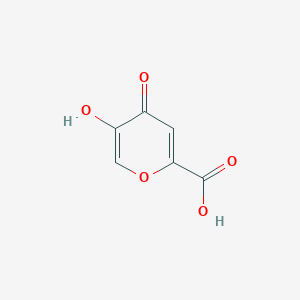
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Cat. No. B134802
Key on ui cas rn:
499-78-5
M. Wt: 156.09 g/mol
InChI Key: UUUICOMMFFTCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04758557
Procedure details


34.5 q of 5-benzyloxy-4-pyrone-2-carboxylic acid was suspended in 500 ml of concentrated hydrochloric acid and 250 ml of water and reacted for 1 hour at 80° C. The reaction solution was cooled with ice, and the formed crystal was taken out by filtration, washed with water and then dried, to obtain 16.6 g of 5-hydroxy-4-pyrone-2-carboxylic acid.



Identifiers


|
REACTION_CXSMILES
|
C1C=CC(C[O:8][C:9]2[C:14](=[O:15])[CH:13]=[C:12]([C:16]([OH:18])=[O:17])[O:11][CH:10]=2)=CC=1.O>Cl>[CH:13]1[C:14](=[O:15])[C:9]([OH:8])=[CH:10][O:11][C:12]=1[C:16]([OH:18])=[O:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled with ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the formed crystal was taken out by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(OC=C(C1=O)O)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
